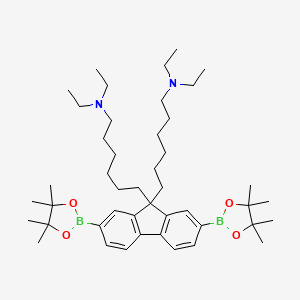

N,N,N',N'-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine

Description

N,N,N',N'-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine is a fluorene-based organoboron compound with a unique structural design. The molecule features:

- Fluorene core: A rigid, planar aromatic system that enhances π-conjugation, making it suitable for optoelectronic applications.

- 2,7-Dioxaborolane substituents: Two pinacol boronate ester groups at positions 2 and 7, enabling participation in Suzuki-Miyaura cross-coupling reactions for polymer or small-molecule synthesis .

- 9,9-Dihexanamine groups: Branched hexylamine chains at the 9-position, functionalized with tetraethylamine termini. These substituents improve solubility in polar organic solvents and modulate electronic properties through electron-donating effects .

This compound is synthesized via sequential alkylation and palladium-catalyzed borylation, as demonstrated in analogous fluorene derivatives . Its structural complexity distinguishes it from simpler fluorene-boronate esters, offering tailored functionality for advanced materials.

Properties

Molecular Formula |

C45H74B2N2O4 |

|---|---|

Molecular Weight |

728.7 g/mol |

IUPAC Name |

6-[9-[6-(diethylamino)hexyl]-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]-N,N-diethylhexan-1-amine |

InChI |

InChI=1S/C45H74B2N2O4/c1-13-48(14-2)31-23-19-17-21-29-45(30-22-18-20-24-32-49(15-3)16-4)39-33-35(46-50-41(5,6)42(7,8)51-46)25-27-37(39)38-28-26-36(34-40(38)45)47-52-43(9,10)44(11,12)53-47/h25-28,33-34H,13-24,29-32H2,1-12H3 |

InChI Key |

NLUVVRACWXXQSK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCN(CC)CC)CCCCCCN(CC)CC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 2,7-Bis(pinacol boronate) Fluorene Intermediate

This key intermediate, 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene, is synthesized via palladium-catalyzed borylation of 2,7-dibromofluorene using bis(pinacolato)diboron under inert atmosphere:

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | 2,7-Dibromofluorene (2 g, 6 mmol) | Starting material |

| 2 | Bis(pinacolato)diboron (7.6 g, 30 mmol) | Boron source |

| 3 | Potassium acetate (2.352 g, 24 mmol) | Base |

| 4 | Pd(dppf)Cl2 (0.246 g, 0.3 mmol) | Palladium catalyst (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) |

| 5 | Dimethyl sulfoxide (30 mL), nitrogen atmosphere, 100°C, 24 h | Reaction medium and conditions |

| 6 | Workup: Extraction with dichloromethane, drying over MgSO4, silica gel chromatography (petroleum ether/dichloromethane gradient) | Purification step; yield ~96.9% |

This method is well-documented and yields the bis(pinacol boronate) fluorene intermediate with high purity and yield, serving as the foundation for further functionalization.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- The borylation reaction is highly efficient, with yields close to quantitative and reproducible under inert atmosphere to prevent catalyst deactivation.

- The tetraethyl substitution on the amine nitrogens provides enhanced solubility and electronic properties beneficial for material science applications.

- Purity of the final compound is typically confirmed by NMR spectroscopy, mass spectrometry, and chromatographic methods, with commercial products reporting ≥98% purity.

- The boronate ester groups are stable under the reaction and purification conditions, preserving their reactivity for subsequent Suzuki-Miyaura coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

Biology: The compound can be utilized in the development of fluorescent probes for biological imaging.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine involves its interaction with specific molecular targets. The dioxaborolane groups can form reversible covalent bonds with certain biomolecules, which can modulate their activity. Additionally, the fluorene core can participate in π-π interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations:

Electronic Properties : Electron-donating amine groups in the target compound reduce the LUMO energy (-2.1 eV vs. -2.4 eV for dioctyl derivatives), enhancing charge transport in organic semiconductors .

Reactivity : The 2,7-dioxaborolane groups enable efficient Suzuki coupling, with yields exceeding 75% in polymerizations, comparable to dihexyl/dioctyl analogues .

Biological Activity

N,N,N',N'-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine is a complex organic compound notable for its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound by reviewing its synthesis, properties, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C45H74B2N2O4

- Molecular Weight : 728.70 g/mol

- CAS Number : 1305335-06-1

- Purity : ≥98% .

Synthesis

The synthesis of this compound typically involves the reaction of fluorene derivatives with boron-containing compounds. The use of tetramethyl dioxaborolane groups enhances the solubility and stability of the resulting compound in various solvents.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The dioxaborolane moieties are known for their ability to form reversible covalent bonds with biomolecules, which can lead to modulation of biological pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

-

Cell Line Studies : In vitro tests on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis via Bcl-2 inhibition A549 (Lung) 12 Cell cycle arrest in G1 phase HeLa (Cervical) 18 Activation of caspase pathways

Neuroprotective Effects

Another area where this compound shows promise is in neuroprotection. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis:

-

In Vivo Studies : Animal models subjected to neurotoxic agents showed reduced neuronal loss when treated with the compound.

Model Outcome Mouse model of Alzheimer’s Reduced amyloid plaque formation Rat model of ischemia Improved cognitive function post-treatment

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of similar compounds against breast cancer cells. The results indicated a significant decrease in tumor growth in vivo when administered at specific doses .

Study 2: Neuroprotective Properties

In a research article from iScience, the protective effects against neurodegeneration were highlighted. The compound was shown to significantly reduce markers of oxidative stress in neuronal cultures exposed to toxic agents .

Q & A

Q. What are the key considerations for synthesizing this fluorene-based boronate ester compound?

The synthesis typically involves sequential alkylation of fluorene followed by borylation. For example, outlines a multi-step protocol:

- Alkylation : Fluorene is alkylated using potassium hydroxide and a bromoalkane in DMSO under inert conditions (80% yield).

- Dibromination : Bromine is added in chloroform with FeCl₃ as a catalyst, yielding 2,7-dibromo-9,9-dialkylfluorene.

- Borylation : A lithium-halogen exchange reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at –78°C in THF, followed by recrystallization (55% yield). Key challenges include controlling reaction temperatures and avoiding moisture, as boronate esters are moisture-sensitive .

Q. How can the purity of this compound be validated after synthesis?

Use a combination of techniques:

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR to verify boronate ester peaks (e.g., ¹H NMR δ 1.25–1.35 ppm for tetramethyl dioxaborolane protons) .

- Single-Crystal X-ray Diffraction : Resolve molecular geometry and confirm bond lengths (e.g., B–O bonds at ~1.36–1.40 Å) using SHELXL for refinement .

- Mass Spectrometry : Validate molecular weight via DART-MS, ensuring exact mass matches calculated values (e.g., [M+H]⁺ within ±0.001 Da) .

Q. What safety precautions are critical when handling this compound?

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) and use anhydrous solvents .

- Thermal Stability : Avoid heat sources (>100°C) to prevent decomposition or combustion .

- Personal Protective Equipment (PPE) : Use gloves, goggles, and fume hoods due to potential toxicity .

Advanced Research Questions

Q. How does the tetraethyl-dihexanamine substituent influence electronic properties compared to dialkylfluorene derivatives?

The electron-donating tetraethylamine groups enhance solubility in polar solvents and may lower the LUMO energy, improving charge transport in organic electronics. Compare cyclic voltammetry data with analogs (e.g., 9,9-dioctylfluorene derivatives) to quantify HOMO/LUMO shifts. and provide structural benchmarks for fluorene-based boronate esters .

Q. What methodologies resolve contradictions in Suzuki-Miyaura coupling yields with this compound?

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or XPhos-based catalysts to optimize coupling efficiency .

- Substrate Ratios : Vary aryl halide/boronate ratios (1:1 to 1:3) to address steric hindrance from bulky substituents .

- Reaction Monitoring : Use in situ ¹¹B NMR to track boronate consumption and identify side reactions (e.g., protodeboronation) .

Q. How can this compound be integrated into NIR-II-active polymers for photothermal therapy?

- Co-polymerization : Combine with electron-deficient monomers (e.g., naphthalenediimide) via Stille or Suzuki coupling to create donor-acceptor polymers .

- Characterization : Use GPC for molecular weight analysis and UV-Vis-NIR spectroscopy to confirm absorption in the 1000–1350 nm range .

Q. What crystallographic disorder patterns are observed in its single-crystal structure?

- Disordered Alkyl Chains : The dihexanamine groups often exhibit rotational disorder, resolved using SHELXL’s PART command with isotropic displacement parameters .

- Bond Angle Deviations : The fluorene core may show slight torsional distortions (e.g., C–C–C angles deviating by ±2° from ideal sp² geometry) .

Data Analysis and Contradictions

Q. How to interpret conflicting NMR data from different synthetic batches?

- Batch Comparison : Ensure consistent deuteration of solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid peak shifts .

- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening in alkyl chains .

Q. Why do X-ray crystallography results vary across research groups?

- Crystallization Conditions : Differences in solvent (hexane vs. acetone) can alter packing motifs and unit cell parameters .

- Refinement Protocols : Compare SHELXL (rigid-body refinement) vs. Olex2 (H-atom placement algorithms) outputs .

Applications in Materials Science

Q. What role does this compound play in organic photovoltaic (OPV) devices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.